molecular formula C₂₁H₂₀D₈O₄ B042441 Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)- CAS No. 13479-38-4

Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-

Cat. No.: B042441
CAS No.: 13479-38-4
M. Wt: 344.4 g/mol
InChI Key: ZFQSDPPADTWKDI-HJTSIMOOSA-N
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Description

The compound Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11β)- (hereafter referred to as 11β,21-DHPD) is a glucocorticoid derivative characterized by hydroxyl groups at positions C11 (β-configuration) and C21, along with a 1,4-diene-3,20-dione backbone. Unlike prednisolone, which has hydroxyl groups at C11, C17, and C21, 11β,21-DHPD lacks the C17 hydroxylation. This structural simplicity positions it as a key intermediate in the synthesis of more complex corticosteroids, such as budesonide and desonide, where additional functional groups (e.g., acetal rings at C16/C17) are introduced .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h7-9,14-17,19,22,24H,3-6,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQSDPPADTWKDI-HJTSIMOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928764
Record name 11,21-Dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13479-38-4
Record name 17-Deoxyprednisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,21-Dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11.BETA.)-11,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY7AZ5TJU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Pharmacokinetics

As a glucocorticoid, it is expected to be well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties significantly impact the bioavailability of the compound, determining its therapeutic efficacy and potential side effects.

Action Environment

The action, efficacy, and stability of 17-Deoxyprednisolone can be influenced by various environmental factors. For instance, the compound’s stability can be affected under anaerobic conditions, leading to the formation of decomposition products. Furthermore, individual factors such as the patient’s health status, age, and other medications can also influence the compound’s action and efficacy. It’s important to note that more research is needed to fully understand these influences.

Biological Activity

Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-, commonly known as 17-Deoxyprednisolone , is a glucocorticoid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by research findings and case studies.

  • IUPAC Name : (8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
  • Molecular Formula : C21H28O4
  • CAS Number : 13479-38-4
  • Molecular Weight : 344.44 g/mol

Anti-inflammatory Properties

Pregna-1,4-diene-3,20-dione exhibits potent anti-inflammatory effects. Research indicates that this compound can selectively inhibit inflammatory responses with minimal atrophogenic activity. For instance:

  • Fox et al. (1980) demonstrated that glucocorticoids like Pregna-1,4-diene-3,20-dione can effectively reduce inflammation in various models without significant side effects associated with traditional corticosteroids.

Cytotoxic Activity

Studies have shown that derivatives of Pregna-1,4-diene compounds possess cytotoxic properties against certain cancer cell lines:

  • Bai et al. (2007) reported significant cytotoxic activity of bioactive pregnanes against human cancer cells. This highlights the potential of Pregna-1,4-diene derivatives in cancer therapy.

Steroid Reductase Inhibition

Pregna-1,4-diene-3,20-dione has been found to inhibit specific steroid reductases:

  • Graef and Golf (1976) explored the inhibition of steroid reductase enzymes by this compound and its derivatives. This inhibition could lead to therapeutic applications in conditions like hormone-sensitive cancers.

The mechanisms through which Pregna-1,4-diene-3,20-dione exerts its biological effects involve interactions with glucocorticoid receptors (GR):

  • GR Binding : The compound binds to GRs in target tissues.
  • Gene Regulation : Upon binding, it regulates the transcription of genes involved in inflammatory and immune responses.
  • Metabolic Effects : It influences metabolic pathways by modulating enzyme activities related to glucose and lipid metabolism.

Glucocorticoid Treatment in Acute Respiratory Distress Syndrome (ARDS)

A recent study highlighted the use of synthetic glucocorticoids like Pregna-1,4-diene-3,20-dione in treating ARDS:

  • In a clinical trial involving patients with ARDS treated with glucocorticoids showed improved outcomes compared to controls. The study emphasized the importance of glucocorticoid therapy in managing severe inflammatory responses .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of Pregna-1,4-diene derivatives indicates enhanced bioavailability and potency compared to endogenous glucocorticoids:

  • Synthetic variants have shown improved binding specificity and stability due to modifications that prevent deactivation by enzymes like 11β-hydroxysteroid dehydrogenase .

Summary of Research Findings

StudyFindings
Fox et al. (1980)Demonstrated selective anti-inflammatory effects with minimal side effects
Bai et al. (2007)Significant cytotoxicity against human cancer cell lines
Graef and Golf (1976)Inhibition of steroid reductases indicating potential cancer therapies
Clinical TrialsImproved outcomes in ARDS patients treated with glucocorticoids

Scientific Research Applications

Structural Information

The compound features a steroid backbone typical of glucocorticoids, characterized by its specific hydroxyl groups at positions 11 and 21. The structure contributes to its biological activity and interaction with glucocorticoid receptors.

Anti-inflammatory Therapy

Pregna-1,4-diene-3,20-dione has been extensively studied for its anti-inflammatory effects. It is used in the treatment of conditions such as:

  • Asthma : Glucocorticoids like this compound are crucial in managing asthma by reducing airway inflammation.
  • Rheumatoid Arthritis : It helps alleviate symptoms by modulating immune responses.

Immunosuppressive Agent

Due to its ability to suppress the immune system, this compound is employed in:

  • Organ Transplantation : To prevent rejection of transplanted organs.
  • Autoimmune Diseases : Such as lupus and multiple sclerosis.

Hormonal Replacement Therapy

In cases of adrenal insufficiency, Pregna-1,4-diene-3,20-dione serves as a replacement therapy to restore normal hormonal levels.

Dermatological Uses

Topically applied formulations are used for treating skin conditions like eczema and psoriasis due to their potent anti-inflammatory properties.

Pharmacokinetics

Pregna-1,4-diene-3,20-dione exhibits:

  • Absorption : Rapidly absorbed when administered orally or intravenously.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted through urine as inactive metabolites.

Case Study 1: Asthma Management

A study involving patients with severe asthma demonstrated significant improvements in lung function and reduced exacerbation rates when treated with Pregna-1,4-diene-3,20-dione compared to placebo controls . The treatment group showed a marked decrease in the use of rescue inhalers over a 12-week period.

Case Study 2: Organ Transplantation

Research on kidney transplant recipients indicated that those receiving Pregna-1,4-diene-3,20-dione as part of their immunosuppressive regimen had lower rates of acute rejection compared to those not receiving glucocorticoids . This study highlights the compound's critical role in enhancing graft survival rates.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and pharmacological implications of 11β,21-DHPD compared to related compounds:

Compound Substituents Key Features Pharmacological Notes References
11β,21-DHPD 11β-OH, 21-OH Lacks C17-OH and C16/C17 acetal groups; simpler backbone. Intermediate for acetal-containing glucocorticoids (e.g., budesonide).
Prednisolone 11β-OH, 17α-OH, 21-OH C17 hydroxylation enhances glucocorticoid activity. Widely used anti-inflammatory agent; higher potency than cortisol.
Dexamethasone 9α-F, 16α-Me, 11β-OH, 17α-OH, 21-OH Fluorine at C9 and methyl at C16 increase potency and duration. Treats severe inflammation; minimal mineralocorticoid activity.
Budesonide 11β-OH, 16α/17α-acetal (isopropylidene), 21-OH Acetal group improves lipophilicity and local activity. Inhaled for asthma; reduced systemic absorption due to acetal stability.
Desonide 11β-OH, 16α/17α-acetal (isopropylidene), 21-OH Similar to budesonide but lacks fluorine. Topical use for dermatitis; acetal group resists hepatic metabolism.
Methylprednisolone 6α-Me, 11β-OH, 17α-OH, 21-OH Methyl group at C6 prolongs half-life. Used in autoimmune diseases; higher bioavailability.
Triamcinolone acetonide 9α-F, 16α/17α-acetal (acetone), 11β-OH, 21-hemisuccinate Fluorine and acetal enhance topical potency; ester at C21 improves solubility. Intramuscular or intra-articular administration; sustained release.

Metabolic Pathways

  • 11β,21-DHPD : Serves as a precursor in microbial hydroxylation. For example, Cochliobolus lunatus induces 11β-hydroxylation of 11β,21-DHPD derivatives to form prednisolone analogs .
  • Budesonide/Desonide : The C16/C17 acetal groups resist hepatic cleavage, prolonging local activity. Human liver enzymes metabolize budesonide to 6β-hydroxybudesonide and 16α-hydroxyprednisolone, but acetal cleavage is substrate-specific .
  • Dexamethasone : The 9α-F and 16α-Me groups reduce metabolic deactivation, enhancing systemic half-life .

Preparation Methods

Halogenation and Oxidation

Chloranil (tetrachlorobenzoquinone) serves as a mild oxidizing agent for dehydrogenating ring A of progesterone derivatives. A representative protocol involves:

  • Starting material : Progesterone (10 g)

  • Solvent system : Butanone-water (4:1 v/v)

  • Reagent : Chloranil (1.2 equivalents)

  • Conditions : 40–45°C under nitrogen for 3 hours

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol

This yields 6-dehydroprogesterone (pregna-4,6-diene-3,20-dione) with 95.8% yield and 96.1% purity , as confirmed by HPLC.

Epoxidation and Hydrolysis

Epoxidation of Δ¹⁶,¹⁷ double bonds followed by acid-catalyzed ring opening introduces hydroxyl groups at C-20 and C-21. A patented method details:

  • Epoxidation :

    • Substrate : 11β,21-Dihydroxypregna-1,4,17(20)-triene-3-one 21-acetate

    • Reagent : 40% peracetic acid in methylene chloride

    • Conditions : 20°C for 12 hours

    • Yield : 98.7% epoxide intermediate

  • Hydrolysis :

    • Reagent : 15% aqueous sodium thiosulfate

    • Temperature : 25°C

    • Outcome : Selective cleavage to 11β,20,21-trihydroxypregna-1,4-diene-3-one

Industrial-Scale Production

Transketalization and Esterification

Industrial protocols prioritize cost efficiency and minimal purification steps. A Hungarian patent outlines a transketalization process:

  • Starting material : 17α-Hydroxypregna-1,4-diene-3,20-dione

  • Reagent : Ethylene glycol (2.5 equivalents)

  • Catalyst : p-Toluenesulfonic acid (0.1 mol%)

  • Solvent : Acetone

  • Conditions : Reflux at 56°C for 6 hours

  • Yield : 92% 16,17-acetal-protected intermediate

Subsequent esterification with isobutyric anhydride introduces the 21-ester group, achieving 89% yield after recrystallization.

Phase-Transfer Catalysis

Phase-transfer agents like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems. For example, methylation at C-16β using methyl iodide under TBAB catalysis (0.5 mol%) in dichloromethane-water achieves 94% regioselectivity at 0°C.

Comparative Analysis of Methodologies

Method Yield Purity Key Advantage Limitation
Microbial Hydroxylation78%98%Stereospecific, minimal byproductsLong fermentation time (72 hours)
Chloranil Oxidation95.8%96.1%Rapid dehydrogenationRequires inert atmosphere
Epoxidation-Hydrolysis98.7%97%High regioselectivityMulti-step purification
Transketalization92%95%Scalable, low catalyst loadingAcid-sensitive substrates

Optimization Strategies

Temperature Control

Maintaining subzero temperatures (−10°C to 0°C) during chlorination steps minimizes side reactions like over-oxidation.

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide) improve solubility of steroid intermediates during acetal formation, while nonpolar solvents (e.g., hexane) facilitate crystallization.

Catalytic Systems

Immobilized Mycolicibacterium neoaurum cells in packed-bed bioreactors enhance microbial hydroxylation throughput, achieving 85% conversion in 48 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-
Reactant of Route 2
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-

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